molecular formula C9H21NO8S2 B12336203 (S)-Carnitine Mesylate, Meslate Salt

(S)-Carnitine Mesylate, Meslate Salt

Cat. No.: B12336203
M. Wt: 335.4 g/mol
InChI Key: NURDQAJCZPLSCD-FJXQXJEOSA-N
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Description

(S)-Carnitine Mesylate, Meslate Salt is a compound derived from (S)-Carnitine, an essential nutrient involved in the metabolism of fatty acids. The mesylate salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-Carnitine Mesylate typically involves the reaction of (S)-Carnitine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the mesylate salt.

Industrial Production Methods

Industrial production of (S)-Carnitine Mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Carnitine Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The mesylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various substituted derivatives.

Scientific Research Applications

(S)-Carnitine Mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its role in cellular metabolism and energy production.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and nutritional supplements.

Mechanism of Action

The mechanism of action of (S)-Carnitine Mesylate involves its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The mesylate salt form enhances its bioavailability and stability, allowing for more efficient cellular uptake and utilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Carnitine Mesylate is unique due to its specific role in fatty acid metabolism and its enhanced solubility and stability compared to other forms of carnitine. This makes it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C9H21NO8S2

Molecular Weight

335.4 g/mol

IUPAC Name

[(2S)-3-carboxy-2-methylsulfonyloxypropyl]-trimethylazanium;methanesulfonate

InChI

InChI=1S/C8H17NO5S.CH4O3S/c1-9(2,3)6-7(5-8(10)11)14-15(4,12)13;1-5(2,3)4/h7H,5-6H2,1-4H3;1H3,(H,2,3,4)/t7-;/m0./s1

InChI Key

NURDQAJCZPLSCD-FJXQXJEOSA-N

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-]

Origin of Product

United States

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